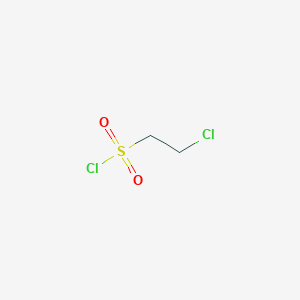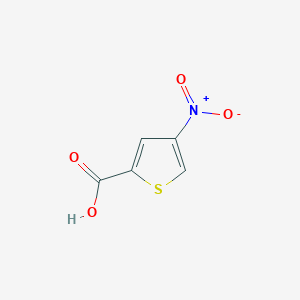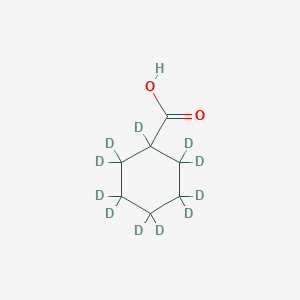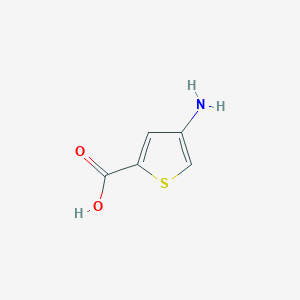
2,4-Difluoro-5-nitrobenzonitrile
Overview
Description
2,4-Difluoro-5-nitrobenzonitrile (DFNBN) is a nitrobenzonitrile compound with two fluoro groups attached to the nitro group. It is a colorless, odorless solid, and is used in a variety of applications, including as an intermediate in organic synthesis, as a reagent for the synthesis of organic compounds, and as a catalyst in organic reactions. DFNBN is also used in the production of dyes, pigments, and polymers, and has been studied for its potential applications in pharmaceuticals, agrochemicals, and biocides.
Scientific Research Applications
Reactivity with Amines and Amino Acids : 2-Fluoro-5-nitrobenzonitrile can react with a range of amines, amino acids, and NH-heteroaromatic compounds. This demonstrates the rotational flexibility of the ortho nitro group out of the aromatic nucleus plane (Wilshire, 1967).
Cyanation and Synthesis of Quinones : In an attempted Sandmeyer cyanation, the cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation leads to 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide rather than 2-amino-4,6-difluorobenzonitrile (Camps, Morral, & Muñoz-Torrero, 1998).
Synthesis of Benzoxazine Derivatives : A novel synthesis method for 2H-3,1-benzoxazine derivatives has been developed by heating 2-amino-5-nitrobenzonitrile with cyclohexanone, resulting in 6-nitrospiro[3,1-benzoxazine-2,1′-cycl (Li, Ma, Sun, Wei, & Zhou, 2006).
Hydrogenation Using Raney Nickel Catalyst : Hydrogenation of nitrobenzonitriles using Raney nickel catalyst in methanol and dioxane solvents leads to the formation of primary amines, with the solvent choice also influencing the reaction course (Koprivova & Červený, 2008).
Vibrational Spectra and Thermodynamics : 2-chloro-5-nitrobenzonitrile has been studied for its vibrational assignments and ideal gas state thermodynamic functions, computable in the temperature range of 200-1500 K (Rastogi, Singhal, Kumar, Rao, Palafox, & Kostova, 2009).
Protein Cross-Linking Reagent Synthesis : A water-soluble protein cross-linking reagent, 2,4-Difluoro-5-nitrobenzenesulfonic acid, was synthesized with optimized cross-linking conditions for lysozyme (Kremer, 1990).
Electron-Withdrawing Effects : Studies have shown strong electron-withdrawing effects on the molecular structures of 2- and 3-nitrobenzonitrile, influenced by steric interaction and competition for electron density on the phenyl ring (Graneek, Bailey, & Schnell, 2018).
Thermal Properties : The 2-, 3-, and 4-isomers of nitrobenzonitriles show different phase transition temperatures, enthalpies, and entropies, with heat capacities varying as a function of temperature (Jiménez, Roux, Dávalos, & Temprado, 2002).
Catalysis and Photocatalysis : New nickel(II) complexes with electron-withdrawing groups, like 2,4-difluoro-5-nitrobenzonitrile derivatives, show promising potential for applications in catalysis, photocatalysis, and other catalytic processes (Guzei, Crozier, Nelson, Pinkert, Schoenfeldt, Shepardson, & McGaff, 2006).
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties impact the bioavailability of the compound, influencing its effectiveness in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-5-nitrobenzonitrile . These factors can include pH, temperature, and the presence of other molecules in the environment.
Safety and Hazards
properties
IUPAC Name |
2,4-difluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREZSSGRNNMUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473731 | |
| Record name | 2,4-Difluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67152-20-9 | |
| Record name | 2,4-Difluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














